3-(Benzylamino)-3-oxopropanoic acid
Description
3-(Benzylamino)-3-oxopropanoic acid, also known as BAPO, is an organic compound that has become increasingly important in scientific research due to its unique properties. BAPO is a chiral compound that contains both a carboxylic acid and an amine group. This makes it an attractive target for many types of chemical synthesis and research. BAPO has been widely used in the fields of biochemistry, physiology, and pharmacology to study a variety of biological processes.
Future Directions
: Kecis, H., Bagues, M., Abdelouhab, Y., Mekircha, F., Gali, L., Kadi, K., Addad, D., Nagaz, K., Brahmi, F., & Kouba, Y. (2023). Different indole-3-acetic acid and 6-benzyl amino purine concentrations affect biomass, phenolic profile, and bioactivity in Mentha rotundifolia L. Journal of Food Measurement and Characterization, 17(6), 4551–4564. Link
: MDPI. (2024). Physiological and Biochemical Analysis of Crabapple Species. Plants, 13(5), 631. Link
: Fjps. (2020). A brief review of the biological potential of indole derivatives. Fujian Journal of Plant Sciences, 7(1), 1–9. Link
properties
IUPAC Name |
3-(benzylamino)-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(6-10(13)14)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVEPCKCCIOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493839 | |
Record name | 3-(Benzylamino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-3-oxopropanoic acid | |
CAS RN |
67045-01-6 | |
Record name | 3-(Benzylamino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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